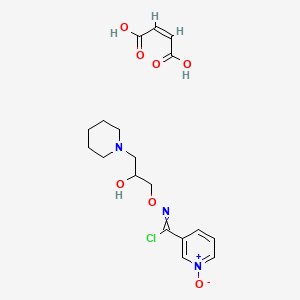

rac-Arimoclomol Maleic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24ClN3O7 |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

OHUSJUJCPWMZKR-BTJKTKAUSA-N |

Isomeric SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of rac-Arimoclomol Maleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a key cellular protective mechanism. Initially investigated for diabetic complications, its ability to amplify the production of heat shock proteins (HSPs) in stressed cells has led to its development as a therapeutic agent for neurodegenerative diseases characterized by protein misfolding and aggregation. This technical guide provides an in-depth overview of the discovery of rac-Arimoclomol Maleic Acid, its mechanism of action, a detailed synthetic protocol, and a summary of key clinical trial data.

Discovery and Development

Arimoclomol was first identified by researchers in Hungary as a potential treatment for insulin resistance and diabetic complications.[1] The compound was part of a screening effort by the Hungarian pharmaceutical company Biorex.[1] Subsequently, CytRx Corporation acquired Biorex and shifted the development focus of arimoclomol towards neurodegenerative diseases. In 2011, the worldwide rights for arimoclomol were acquired by the Danish biotech company Orphazyme ApS, which continued its development for rare diseases.[1] Most recently, Zevra Therapeutics has taken over the development and has successfully gained regulatory approval in some regions.

The therapeutic rationale for arimoclomol is based on its function as a co-inducer of heat shock proteins, which can assist in the proper refolding of misfolded proteins, a pathological hallmark of many neurodegenerative disorders. This has led to clinical investigations in conditions such as Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).

Mechanism of Action: Amplification of the Heat Shock Response

Arimoclomol's mechanism of action does not involve the direct induction of a stress response. Instead, it acts as a co-inducer, amplifying the naturally occurring heat shock response in cells already under proteotoxic stress. The primary target of arimoclomol is believed to be the Heat Shock Factor 1 (HSF1). In stressed cells, HSF1 is activated and trimerizes, then translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of genes encoding heat shock proteins, thereby upregulating their expression. Arimoclomol is thought to prolong the activated state of HSF1, leading to a more robust and sustained production of cytoprotective HSPs, particularly HSP70. This enhanced chaperone capacity can help to refold misfolded proteins, prevent aggregation, and facilitate the clearance of damaged proteins, thereby restoring cellular homeostasis.

Synthesis of this compound

The synthesis of rac-Arimoclomol has been described in the scientific literature, with a notable regioselective and enantiospecific approach published in Organic & Biomolecular Chemistry.[2][3][4] The following protocol is an adapted summary of a synthetic route.

Experimental Protocol

Step 1: Synthesis of 3-Pyridinecarboxaldehyde oxime

-

To a solution of 3-pyridinecarboxaldehyde in water, add hydroxylamine hydrochloride and sodium bicarbonate.

-

Stir the reaction mixture at room temperature for 18 hours.

-

The product, 3-pyridinecarboxaldehyde oxime, can be isolated by filtration and washing with water.

Step 2: Synthesis of N-(2,3-Epoxypropoxy)-3-pyridinecarboximidoyl chloride

-

To a solution of 3-pyridinecarboxaldehyde oxime in a suitable solvent such as methanol, add piperidine.

-

Heat the mixture to 65 °C.

-

After cooling, the solvent is removed under reduced pressure to yield the intermediate.

-

This intermediate is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide in a mixture of ethanol and water at 70 °C.

Step 3: Synthesis of rac-Arimoclomol

-

The product from Step 2, N-(2,3-Epoxypropoxy)-3-pyridinecarboximidoyl chloride, is reacted with piperidine. The piperidine acts as a nucleophile, opening the epoxide ring.

-

The reaction is typically carried out in a suitable solvent at an elevated temperature to ensure completion.

Step 4: Formation of this compound

-

The crude rac-Arimoclomol free base is dissolved in a suitable solvent, such as acetone or ethanol.

-

A solution of maleic acid in the same solvent is added dropwise with stirring.

-

The resulting salt, this compound, precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Clinical Data Summary

Arimoclomol has been investigated in several clinical trials for rare neurodegenerative diseases. The most prominent studies have been in Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).

Niemann-Pick Disease Type C (NPC)

A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129) evaluated the efficacy and safety of arimoclomol in patients with NPC.[5][6]

Table 1: Efficacy and Safety of Arimoclomol in NPC (NCT02612129)

| Parameter | Arimoclomol (n=34) | Placebo (n=16) | p-value |

| Primary Efficacy Endpoint | |||

| Mean change from baseline in 5-domain NPCCSS at 12 months | 0.76 | 2.15 | 0.046[5] |

| Treatment Difference (95% CI) | -1.40 (-2.76, -0.03)[5] | ||

| Key Safety Endpoints | |||

| Patients with any Adverse Event | 30 (88.2%)[5][6] | 12 (75.0%)[5][6] | |

| Patients with Serious Adverse Events | 5 (14.7%)[5][6] | 5 (31.3%)[5][6] |

NPCCSS: Niemann-Pick disease type C Clinical Severity Scale. A lower score indicates less severe disease.

Amyotrophic Lateral Sclerosis (ALS)

Arimoclomol has been studied in patients with ALS, particularly those with SOD1 mutations. A Phase 2/3 trial (NCT00706147) assessed its safety and preliminary efficacy in this population.[7][8] A subsequent Phase 3 trial (ORARIALS-01, NCT03491462) in a broader ALS population did not meet its primary and secondary endpoints.[9][10]

Table 2: Efficacy and Safety of Arimoclomol in SOD1-ALS (NCT00706147)

| Parameter | Arimoclomol | Placebo |

| Primary Outcome | Safe and well-tolerated at 200 mg tid for up to 12 months[7] | |

| Secondary Efficacy Outcomes | ||

| Survival Hazard Ratio (adjusted) (95% CI) | 0.77 (0.32–1.80)[7] | |

| ALSFRS-R Decline (points/month) | Slower decline | Faster decline |

| Treatment Difference (95% CI) | 0.5 (-0.63 to 1.63)[7] | |

| FEV6 Decline (% predicted/month) | Slower decline | Faster decline |

| Treatment Difference (95% CI) | 1.24 (-2.77 to 5.25)[7] |

ALSFRS-R: Revised ALS Functional Rating Scale. FEV6: Forced Expiratory Volume in 6 seconds.

Conclusion

This compound is a promising therapeutic agent that modulates the heat shock response, offering a potential treatment for neurodegenerative diseases associated with protein misfolding. Its discovery and development pathway highlights a strategic shift from metabolic to neurodegenerative disorders. The synthesis of arimoclomol is achievable through established organic chemistry principles. Clinical data has demonstrated a statistically significant and clinically meaningful benefit in Niemann-Pick disease type C. While trials in a broad ALS population were not successful, the data from the SOD1-ALS study suggested a potential therapeutic benefit. Further research may elucidate other potential applications for this unique mechanism of action.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]

- 5. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. alsnewstoday.com [alsnewstoday.com]

- 10. neurologylive.com [neurologylive.com]

Unraveling the Role of rac-Arimoclomol Maleic Acid in the Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Arimoclomol Maleic Acid is an investigational small molecule that has garnered significant attention for its novel mechanism of action in modulating the cellular stress response. This technical guide provides an in-depth exploration of Arimoclomol's core functions, focusing on its role as a co-inducer of the heat shock response (HSR). We will delve into its molecular interactions, the signaling pathways it modulates, and present a comprehensive summary of quantitative data from key preclinical and clinical studies. Detailed experimental protocols and visualizations of key pathways and workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Cellular Stress Response and Arimoclomol

Cells are constantly exposed to various stressors that can disrupt protein homeostasis, leading to protein misfolding and aggregation, a hallmark of many neurodegenerative and lysosomal storage diseases.[1] The heat shock response (HSR) is a primary cellular defense mechanism against such stress, involving the upregulation of heat shock proteins (HSPs) that act as molecular chaperones to refold or clear damaged proteins.[1]

Arimoclomol is a hydroxylamine derivative that uniquely functions as a co-inducer of the HSR.[2] Unlike direct inducers, Arimoclomol does not initiate the stress response itself but amplifies a pre-existing response in stressed cells.[3][4] This targeted action minimizes off-target effects and has positioned Arimoclomol as a promising therapeutic candidate for conditions characterized by chronic cellular stress, such as Niemann-Pick disease type C (NPC), for which it has received FDA approval in combination with miglustat, as well as being investigated for amyotrophic lateral sclerosis (ALS) and inclusion body myositis (IBM).[5][6][7]

Mechanism of Action: Amplifying the Natural Defense

Arimoclomol's primary mechanism of action is the potentiation of the HSR through its interaction with Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[8] In response to cellular stress, HSF1 is released from its inhibitory complex with HSP90, trimerizes, and translocates to the nucleus.[9] There, it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[5]

Arimoclomol is believed to stabilize the interaction between the activated HSF1 and HSEs, prolonging the transcriptional activation of HSPs, particularly the cytoprotective HSP70.[4][5] This leads to an amplified production of molecular chaperones that can:

-

Facilitate Protein Refolding: Assist in the proper folding of misfolded or mutated proteins.[1]

-

Prevent Protein Aggregation: Inhibit the formation of toxic protein aggregates.[10][11]

-

Enhance Lysosomal Function: Improve the trafficking and activity of lysosomal enzymes and stabilize lysosomal membranes.[5][8]

-

Promote Clearance of Aggregates: Aid in the removal of protein aggregates through the ubiquitin-proteasome system and autophagy.[2]

Arimoclomol has also been shown to potentiate the Unfolded Protein Response (UPR), another critical cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[9] This dual potentiation of the HSR and UPR may contribute to its neuroprotective effects.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involving Arimoclomol, the following diagrams have been generated using the DOT language.

Caption: Arimoclomol's mechanism in the Heat Shock Response pathway.

Caption: Arimoclomol's potentiation of the Unfolded Protein Response.

Caption: Workflow of the Phase 2/3 Clinical Trial in Niemann-Pick Type C.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Arimoclomol has been evaluated in various disease models and patient populations. The following tables summarize key quantitative findings.

Table 1: Niemann-Pick Disease Type C (NPC) - Phase 2/3 Clinical Trial (NCT02612129) [12][13]

| Outcome Measure | Arimoclomol Group | Placebo Group | Treatment Difference (95% CI) | p-value |

| Mean Change in 5-domain NPCCSS from Baseline to 12 Months | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |

| Annual Disease Progression Reduction | 65% | - | - | - |

| Treatment Difference in Miglustat Subgroup | - | - | -2.06 | 0.006 |

| Patients with Serious Adverse Events | 14.7% (5/34) | 31.3% (5/16) | - | - |

| Patients with any Adverse Events | 88.2% (30/34) | 75.0% (12/16) | - | - |

Table 2: Amyotrophic Lateral Sclerosis (ALS) - Clinical Trials

| Study | Primary Outcome | Result | p-value | Reference |

| ORARIALS-01 (Phase 3) | Combined Assessment of Function and Survival (CAFS) | No significant difference between groups | 0.62 | [14] |

| SOD1 Familial ALS (Phase 2/3) | Change in ALSFRS-R Score | No statistically significant difference | 0.30 | [15] |

| SOD1G93A Mouse Model | Lifespan Increase | 22% increase in lifespan | - | [16] |

| SOD1G93A Mouse Model | Hsp70 Expression | Increased in spinal cord and muscle | - | [10] |

Table 3: Inclusion Body Myositis (IBM) - Clinical Trial

| Study | Primary Outcome | Result | p-value | Reference |

| Phase 2/3 Trial | Change in IBM Functional Rating Scale (IBMFRS) | No significant improvement vs. placebo | 0.11 | [17][18] |

| Serious Adverse Events | 15% (Arimoclomol) vs. 23% (Placebo) | - | - | [17] |

Experimental Protocols: Phase 2/3 Trial in Niemann-Pick Type C (NCT02612129)

This section details the methodology of the pivotal trial that led to the investigation of Arimoclomol for NPC.[12]

-

Study Design: A 12-month, prospective, multinational, randomized, double-blind, placebo-controlled, phase 2/3 trial.[12]

-

Patient Population: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.[7][12] Patients were stratified based on their use of miglustat as part of their routine clinical care.[12]

-

Intervention: Patients were randomized in a 2:1 ratio to receive either Arimoclomol or a matching placebo.[12] Arimoclomol was administered orally or via feeding tube three times daily.[12] Dosing was weight-based, ranging from 93 to 372 mg/day.[12]

-

Primary Endpoint: The primary efficacy measure was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months.[12]

-

Biomarker Analysis:

-

Safety Assessments: All treatment-emergent adverse events (TEAEs) and serious TEAEs were recorded.[12] Physical examinations, vital signs, electrocardiograms, and standard hematology and clinical chemistry panels were monitored throughout the study.[12] A known effect of Arimoclomol is a reversible increase in serum creatinine due to inhibition of the organic cation transporter 2 (OCT2) in the kidneys.[12][19]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of Arimoclomol have been characterized in healthy subjects and patient populations.

Table 4: Key Pharmacokinetic Parameters of Arimoclomol

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~0.5 hours | [19] |

| Plasma Protein Binding | ~10% | [5] |

| Metabolism | Predominantly through glutathionation, O-glucuronidation, and NO-oxime cleavage | [5] |

| Elimination Half-life | ~4 hours | [5] |

| Route of Elimination | ~77.5% in urine (42% unchanged), ~12% in feces | [5] |

| Apparent Clearance (CL/F) at Steady State | 34 L/hr | [5] |

Pharmacodynamics: Arimoclomol has been shown to cause a reversible increase in mean serum creatinine (approximately 19% from baseline at a dose of 744 mg/day) without affecting glomerular function.[5][19] This is attributed to its inhibition of the OCT2 transporter involved in creatinine secretion.[12][19]

Conclusion

This compound represents a targeted therapeutic approach that leverages the cell's own protective machinery. By amplifying the heat shock response in stressed cells, it addresses the core pathology of protein misfolding and aggregation that underlies several debilitating diseases. The quantitative data from the Niemann-Pick disease type C clinical trial demonstrates a significant and clinically meaningful treatment effect. While trials in ALS and IBM have not met their primary endpoints, the preclinical data and the unique mechanism of action of Arimoclomol continue to make it a subject of great interest.[13][15][17] This guide provides a foundational understanding of Arimoclomol's technical aspects, offering valuable insights for ongoing research and future drug development endeavors in the field of cellular stress and neurodegeneration.

References

- 1. What is Arimoclomol used for? [synapse.patsnap.com]

- 2. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of Arimoclomol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. hcplive.com [hcplive.com]

- 7. fda.gov [fda.gov]

- 8. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The heat-shock response co-inducer arimoclomol protects against retinal degeneration in rhodopsin retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. myositis.org [myositis.org]

- 12. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of arimoclomol in amyotrophic lateral sclerosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Safety and efficacy of arimoclomol for inclusion body myositis: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. Miplyffa (Arimoclomol Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

The Role of rac-Arimoclomol Maleic Acid in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

rac-Arimoclomol Maleic Acid, a heat shock protein (HSP) co-inducer, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases characterized by protein misfolding and aggregation. By amplifying the endogenous heat shock response, arimoclomol enhances the cellular machinery responsible for protein quality control, thereby mitigating the pathological hallmarks of these devastating disorders. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of arimoclomol in various neurodegenerative disease models. It details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and provides detailed experimental protocols for the key assays cited. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex biological processes involved.

Mechanism of Action

Arimoclomol's primary mechanism of action is the co-induction of the heat shock response (HSR), a highly conserved cellular stress response. It does not directly induce HSPs but rather amplifies the response in cells already under stress.[1][2] This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSP genes.[3] Activated HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of genes encoding for HSPs, such as HSP70 and HSP90, leading to their increased expression.[3]

These HSPs function as molecular chaperones, playing a critical role in protein homeostasis by:

-

Facilitating the correct folding of newly synthesized proteins.

-

Refolding of misfolded or denatured proteins. [1]

-

Preventing the aggregation of toxic protein species. [1]

-

Improving lysosomal function and promoting the clearance of protein aggregates. [4][5]

More recently, a novel mechanism has been identified involving the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3] These transcription factors regulate the expression of Coordinated Lysosomal Expression and Regulation (CLEAR) genes, which are essential for lysosomal biogenesis and autophagy.[3] This dual mechanism of action—enhancing both the HSR and lysosomal function—positions arimoclomol as a multifaceted therapeutic agent for neurodegenerative diseases.

Signaling Pathway Diagrams

Caption: Arimoclomol prolongs HSF1 activation in the Heat Shock Response pathway.

Caption: Arimoclomol activates the TFEB/TFE3-CLEAR pathway for lysosomal function.

Preclinical Data in Neurodegenerative Disease Models

Amyotrophic Lateral Sclerosis (ALS)

The most extensive preclinical data for arimoclomol comes from the SOD1-G93A transgenic mouse model of ALS. Multiple studies have demonstrated its neuroprotective effects, even when administered after symptom onset.

Table 1: Efficacy of Arimoclomol in the SOD1-G93A Mouse Model of ALS

| Parameter | Treatment Group | Outcome | Reference |

| Motor Unit Survival (120 days) | Untreated SOD1-G93A | ~25% of Wild-Type | [2][6] |

| Arimoclomol-treated SOD1-G93A | ~50% of Wild-Type | [2][6] | |

| Lifespan | Untreated SOD1-G93A | ~125-135 days | [5][7] |

| Arimoclomol-treated SOD1-G93A | ~153 days (22% increase) | [2][5][6] | |

| Motor Function (Rotarod) | Untreated SOD1-G93A | Progressive decline from ~75 days | [8] |

| Arimoclomol-treated SOD1-G93A | Significant improvement in muscle function | [8] | |

| Motor Neuron Survival (Spinal Cord) | Untreated SOD1-G93A | Significant loss at 120 days | [2][6] |

| Arimoclomol-treated SOD1-G93A | Marked improvement in survival | [2][6] | |

| Protein Aggregation (Ubiquitin-positive) | Untreated SOD1-G93A | Present in spinal cord | [8] |

| Arimoclomol-treated SOD1-G93A | Decreased number of aggregates | [8] |

Arimoclomol has also shown efficacy in a mouse model of TDP-43 proteinopathy, a pathological hallmark of most ALS cases. In combination with a lysine deacetylation inhibitor, arimoclomol sustained the mitigation of neurodegeneration.[9][10]

Niemann-Pick Disease Type C (NPC)

Arimoclomol has been investigated in the Npc1-/- mouse model of NPC, a lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids.

Table 2: Efficacy of Arimoclomol in the Npc1-/- Mouse Model of NPC

| Parameter | Treatment Group | Outcome | Reference |

| Ataxic Gait Parameters (CatWalk) | Untreated Npc1-/- | Significant impairment | [11] |

| Arimoclomol-treated Npc1-/- | Significant improvement in all 13 ataxic gait parameters | [11] | |

| Respiration | Untreated Npc1-/- | Abnormal | [11] |

| Arimoclomol-treated Npc1-/- | Significantly improved | [11] | |

| Cerebellar Myelination | Untreated Npc1-/- | Hypomyelination | [5] |

| Bimoclomol-treated Npc1-/- | Improved myelination and increased mature oligodendrocytes | [5] | |

| Cerebellar Weight | Untreated Npc1-/- | Atrophy | [5] |

| Bimoclomol-treated Npc1-/- | Preserved cerebellar weight | [5] |

Note: Data on cerebellar myelination and weight are from studies using bimoclomol, a structurally similar HSP amplifier to arimoclomol.

Parkinson's Disease (PD) and Huntington's Disease (HD)

Preclinical research suggests a potential therapeutic role for arimoclomol in other neurodegenerative diseases like Parkinson's and Huntington's, primarily based on its mechanism of action targeting protein aggregation.

In vitro studies have shown that arimoclomol nanomicelles can significantly reduce the aggregation of α-synuclein and β-amyloid, the key pathological proteins in Parkinson's and Alzheimer's disease, respectively.[2][12] While direct in vivo quantitative data for arimoclomol in established PD and HD mouse models (e.g., MPTP for PD, R6/2 or YAC128 for HD) is limited in the public domain, the strong mechanistic rationale and positive results in other proteinopathies warrant further investigation.

Clinical Trial Data

Arimoclomol has been evaluated in several clinical trials for neurodegenerative diseases.

Table 3: Clinical Efficacy of Arimoclomol

| Disease | Trial Phase | Key Outcome | Result | Reference |

| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | 65% reduction in annual disease progression (Treatment difference of -1.40, p=0.046) | [5][6][10][13] |

| Amyotrophic Lateral Sclerosis (ALS) (SOD1 mutation) | Phase 2/3 | Time to permanent assisted ventilation or death | No statistically significant efficacy, though some trends towards benefit | [1] |

| Inclusion Body Myositis (IBM) | Phase 2/3 | Change in Inclusion Body Myositis Functional Rating Scale (IBMFRS) total score | No significant improvement compared to placebo | [14][15] |

Experimental Protocols

In Vivo Models

-

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1-G93A)1Gur/J).

-

Treatment Protocol: Arimoclomol is typically administered via intraperitoneal injection or oral gavage. Dosing regimens vary, with studies initiating treatment at pre-symptomatic (e.g., 50 days of age), early-symptomatic (e.g., 75 days), or late-symptomatic (e.g., 90 days) stages. A common dose is 30 mg/kg/day.[5][8]

-

Motor Function Assessment:

-

Rotarod Test: Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded. This assesses motor coordination and balance.

-

Hanging Wire Test: Mice are suspended by their forelimbs from a wire mesh, and the time until they fall is measured. This evaluates grip strength.

-

Neurological Scoring: A phenotypic scoring system is used to assess the onset and progression of hindlimb paralysis.

-

-

Survival Analysis: The lifespan of the mice is monitored and recorded.

-

Histological Analysis:

-

Motor Neuron Counting: Spinal cords are collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar region.[2][6]

-

Immunohistochemistry for HSP70: Spinal cord sections are stained with an anti-HSP70 antibody to assess the induction of the heat shock response.

-

-

Animal Model: Mice with a spontaneous mutation in the Npc1 gene (BALB/cNctr-Npc1m1N/J).

-

Treatment Protocol: Arimoclomol or similar compounds are administered, for example, by daily intraperitoneal injection from postnatal day 7 through 34.[5]

-

Behavioral Assessment:

-

CatWalk Automated Gait Analysis: This system tracks paw prints to quantify various gait parameters, such as stride length, swing speed, and interlimb coordination, to assess ataxia.[11]

-

-

Histological and Biochemical Analysis:

-

Filipin Staining: To visualize the accumulation of unesterified cholesterol in tissues.

-

Immunohistochemistry: For markers of myelination (e.g., myelin basic protein) and oligodendrocytes.[5]

-

Lipid Quantification: Mass spectrometry-based lipidomics can be used to quantify the levels of various lipid species in tissues.[9]

-

In Vitro Assays

This protocol is to assess the phosphorylation status of HSF1, an indicator of its activation.

-

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. The hyperphosphorylated, active form of HSF1 will migrate slower than the inactive form.[8]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total HSF1 or a phospho-specific HSF1 antibody (e.g., anti-phospho-HSF1 Ser326) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometry analysis is used to quantify the intensity of the bands, and the ratio of phosphorylated HSF1 to total HSF1 is calculated.

This method is used to visualize cholesterol accumulation in cultured cells, such as fibroblasts from NPC patients.

-

Cell Culture: Plate cells on glass coverslips and culture under desired conditions.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

-

Quenching: Quench the fixation with 50 mM ammonium chloride in PBS for 10 minutes.

-

Staining: Incubate the cells with 0.05 mg/mL filipin III in PBS for 2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips on glass slides with a suitable mounting medium.

-

Microscopy: Visualize the filipin staining using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Filipin fluorescence is prone to photobleaching, so images should be acquired promptly.

Experimental Workflow Diagram

Caption: A generalized workflow for preclinical evaluation of arimoclomol.

Conclusion

This compound represents a compelling therapeutic strategy for neurodegenerative diseases, with a well-defined mechanism of action centered on the amplification of the heat shock response and enhancement of lysosomal function. Robust preclinical data, particularly in models of ALS and NPC, have demonstrated its potential to mitigate key pathological features and improve functional outcomes. While clinical trial results have been mixed, the significant efficacy observed in NPC has led to its approval for this indication in some regions. Further research is warranted to explore the full therapeutic potential of arimoclomol, potentially in combination with other agents, and to identify patient populations that are most likely to benefit from this innovative approach to treating neurodegenerative diseases. This technical guide serves as a foundational resource for scientists and clinicians working to advance the development of arimoclomol and other HSP-modulating therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

rac-Arimoclomol Maleic Acid: A Modulator of Lysosomal Function Through the Heat Shock Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

rac-Arimoclomol Maleic Acid is an investigational small molecule drug candidate that has demonstrated therapeutic potential in several lysosomal storage diseases (LSDs), including Niemann-Pick disease type C (NPC) and Gaucher disease (GD). Its primary mechanism of action involves the amplification of the cellular heat shock response (HSR), a crucial pathway for maintaining protein homeostasis. By potentiating the HSR, arimoclomol enhances the function of lysosomes, the cell's primary recycling centers, which are dysfunctional in LSDs. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on lysosomal function, relevant signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for key assays.

Introduction to this compound

rac-Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of heat shock proteins (HSPs).[1] It is administered orally and has the ability to cross the blood-brain barrier, a critical feature for treating neurodegenerative aspects of many LSDs.[2][3][4] The maleic acid salt form is utilized in its formulation.[5][6][7] Arimoclomol is not an inducer of the HSR on its own but rather amplifies an existing stress response, which may contribute to a favorable safety profile.[1][8]

Mechanism of Action: Amplification of the Heat Shock Response

The primary mechanism of action of arimoclomol is the potentiation of the Heat Shock Response (HSR).[9][10] The HSR is a highly conserved cellular process that protects cells from damage caused by various stressors, including protein misfolding and aggregation.

Activation of Heat Shock Factor 1 (HSF1)

Under cellular stress, Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, is activated.[11] Arimoclomol is reported to prolong the activation of HSF1.[8] This extended activation leads to increased transcription of genes encoding for heat shock proteins (HSPs).

Upregulation of Heat Shock Proteins (HSPs)

The prolonged activation of HSF1 by arimoclomol results in the increased synthesis of various HSPs, most notably HSP70 and its endoplasmic reticulum-resident counterpart, BiP (Binding immunoglobulin protein).[2][12][13] HSPs function as molecular chaperones, assisting in the correct folding of nascent and misfolded proteins, preventing protein aggregation, and facilitating the degradation of damaged proteins.[1][4][10]

Impact on Lysosomal Function

The therapeutic effects of arimoclomol in lysosomal storage diseases are directly linked to its ability to enhance lysosomal function through multiple mechanisms.

Improved Folding and Trafficking of Lysosomal Proteins

In many LSDs, mutations in genes encoding lysosomal enzymes or transporters lead to misfolded and unstable proteins that are prematurely degraded by the cell's quality control machinery. The increased levels of HSPs induced by arimoclomol can assist in the proper folding and stabilization of these mutant proteins, allowing them to be trafficked to the lysosome and exert their function.[2][12][13] For example, in Gaucher disease, arimoclomol has been shown to improve the folding, maturation, and activity of the mutated glucocerebrosidase (GCase) enzyme.[2][12][13]

Enhancement of Lysosomal Biogenesis and the CLEAR Network

Recent studies have revealed that arimoclomol's mechanism extends beyond the HSR. It has been shown to increase the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[14][15] TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy, controlling the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[14][15] By activating TFEB and TFE3, arimoclomol upregulates the expression of CLEAR genes, including those involved in lysosomal enzyme production, lysosomal membrane protein synthesis, and autophagy, thereby enhancing the overall functional capacity of the lysosomal system.[16][14][15]

Reduction of Lysosomal Storage

The enhanced folding of lysosomal proteins and the upregulation of the lysosomal machinery collectively lead to a reduction in the accumulation of undigested substrates within the lysosome, which is the pathological hallmark of LSDs. In NPC, arimoclomol has been shown to reduce the accumulation of unesterified cholesterol in lysosomes of patient-derived fibroblasts.[14][17]

Quantitative Data from Clinical Trials

Clinical trials of arimoclomol in Niemann-Pick disease type C and Gaucher disease have provided quantitative evidence of its therapeutic potential.

Table 1: Efficacy of Arimoclomol in Niemann-Pick Disease Type C (Phase 2/3 Trial)[18][19][20]

| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference | P-value |

| Mean change in 5-domain NPCCSS score from baseline to 12 months | 0.76 | 2.15 | -1.40 (95% CI: -2.76, -0.03) | 0.046 |

| Annual disease progression reduction | 65% | - | - | - |

| Proportion of patients stable or improved | 50% | 37.5% | - | - |

| Treatment difference in patients on miglustat (NPCCSS) | - | - | -2.06 | 0.006 |

NPCCSS: NPC Clinical Severity Scale

Table 2: Efficacy of Arimoclomol in Gaucher Disease (Phase 2 Trial)[3]

| Endpoint | Arimoclomol Treatment | Placebo |

| Reduction in liver size | 15% - 20% | Not specified |

| Reduction in spleen size | 5% - 21% | Not specified |

| Reduction in serum chitotriosidase | 12% - 29% | Not statistically significant vs. placebo |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

References

- 1. Gene expression assays with quantitative real-time PCR [bio-protocol.org]

- 2. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad.com [bio-rad.com]

- 6. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. abcam.com [abcam.com]

- 9. Phosphorylation-State Modulated Binding of HSP70: Structural Insights and Compensatory Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]

- 12. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Real Time Quantitative PCR (for Suspension Cells) [bio-protocol.org]

- 16. assaygenie.com [assaygenie.com]

- 17. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of rac-Arimoclomol Maleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Arimoclomol Maleic Acid, hereafter referred to as arimoclomol, is a hydroxylamine derivative that has garnered significant interest for its potential therapeutic applications in a range of neurodegenerative and lysosomal storage diseases.[1] Its primary mechanism of action is the co-induction of the cellular heat shock response, a key pathway in maintaining protein homeostasis.[2] This technical guide provides a comprehensive overview of the preclinical data and studies that form the scientific foundation for the clinical development of arimoclomol.

Mechanism of Action

Arimoclomol is not a direct inducer of heat shock proteins (HSPs) in the way that cellular stress is. Instead, it acts as a co-inducer, amplifying the natural stress response in cells already under duress.[3] The core of its mechanism involves the potentiation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][4] Under cellular stress, arimoclomol is believed to stabilize the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to a prolonged and enhanced production of cytoprotective HSPs, most notably HSP70.[1][4]

In the context of lysosomal storage diseases such as Niemann-Pick disease type C (NPC), arimoclomol's mechanism extends beyond HSF1 activation. It has been shown to increase the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[5][6] These transcription factors are key regulators of lysosomal biogenesis and autophagy through their binding to Coordinated Lysosomal Expression and Regulation (CLEAR) gene networks.[5] This dual action of enhancing protein chaperoning and promoting lysosomal function makes arimoclomol a compelling candidate for diseases characterized by protein misfolding and lysosomal dysfunction.

Signaling Pathway of Arimoclomol

Preclinical Efficacy Data

Arimoclomol has demonstrated efficacy in a variety of preclinical models of neurodegenerative and lysosomal storage diseases.

In Vivo Studies in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

The SOD1G93A transgenic mouse model, which recapitulates many features of human ALS, has been a key in vivo model for evaluating the neuroprotective effects of arimoclomol.

| Model | Treatment Regimen | Key Findings | Reference |

| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 50 | 22% increase in lifespan.[2] | Kieran D, et al. Nat Med. 2004.[2] |

| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 50 | Significant improvement in hind limb muscle function and motor neuron survival at day 120.[2] | Kieran D, et al. Nat Med. 2004.[2] |

| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 75 (early symptomatic) | Significantly improved muscle function and increased lifespan.[7] | Kalmar B, et al. J Neurochem. 2008.[7] |

| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 90 (late symptomatic) | Significantly improved muscle function; no significant effect on lifespan.[7] | Kalmar B, et al. J Neurochem. 2008.[7] |

| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection | Increased expression of HSP70 and a decrease in ubiquitin-positive aggregates in the spinal cord.[7] | Kalmar B, et al. J Neurochem. 2008.[7] |

In Vitro Studies in Niemann-Pick Disease Type C (NPC) Fibroblasts

Human fibroblast cell lines derived from NPC patients are a critical in vitro model for studying the disease pathology and evaluating therapeutic interventions.

| Model | Arimoclomol Concentration | Duration | Key Findings | Reference |

| Human NPC Patient Fibroblasts (I1061T or P1007A mutation) | 400 µM | 1 day | Significant increase in nuclear translocation of TFE3.[8] | Shammas H, et al. Zevra Therapeutics.[8] |

| HeLa cells with U-18666A-induced NPC phenotype | 0-400 µM | Not specified | Dose-dependent increase in nuclear translocation of TFE3 and TFEB.[8] | Shammas H, et al. Zevra Therapeutics.[8] |

| Healthy Human Fibroblasts | 400 µM | Not specified | Enhanced binding of TFE3 to CLEAR promoter elements of NPC1, NPC2, GBA, MCOLN1, and GLA.[8] | Shammas H, et al. Zevra Therapeutics.[8] |

| Human NPC Patient Fibroblasts | 100 and 200 µM | 7, 14, 21, and 28 days | Reduced filipin staining intensity, indicating cholesterol clearance from lysosomes.[8] | Shammas H, et al. Zevra Therapeutics.[8] |

Experimental Protocols

SOD1G93A Mouse Model of ALS

Animal Model: Transgenic mice carrying a human SOD1 gene with a G93A mutation (TgN[SOD1-G93A]1Gur) on a B6SJLF1 background.[9]

Treatment Administration: Arimoclomol was dissolved in sterile saline and administered via daily intraperitoneal injections at a dose of 40 mg/kg.[10] Control animals received saline injections. Treatment was initiated at various stages of the disease, including pre-symptomatic (day 50), early-symptomatic (day 75), and late-symptomatic (day 90).[2][7]

Functional Assessment: Hind limb muscle function was assessed by measuring isometric muscle force in the tibialis anterior and extensor digitorum longus muscles in response to nerve stimulation.[9]

Histological Analysis: Motor neuron survival was quantified in the lumbar spinal cord of 120-day-old mice. Spinal cords were fixed, sectioned, and stained with cresyl violet. Motor neurons were identified based on morphology and size.[9]

Protein Analysis: The expression of heat shock proteins (e.g., HSP70, HSP90) and the presence of ubiquitin-positive protein aggregates were evaluated in spinal cord lysates using Western blotting and immunohistochemistry.[7][9]

Workflow for SOD1G93A Mouse Study

In Vitro NPC Fibroblast Studies

Cell Culture: Primary human skin fibroblasts from healthy donors and NPC patients with confirmed NPC1 mutations were cultured in standard cell culture media.[8] For some experiments, a cellular model of NPC was induced in HeLa cells using the NPC1 protein inhibitor U-18666A.[8]

Arimoclomol Treatment: Arimoclomol was dissolved in a suitable solvent (e.g., PBS) and added to the cell culture medium at various concentrations (typically ranging from 100 to 400 µM) for specified durations (e.g., 1 to 28 days).[8]

Immunofluorescence and High-Content Imaging: To assess TFEB/TFE3 nuclear translocation and cholesterol accumulation, cells were fixed and permeabilized. They were then stained with specific primary antibodies against TFEB or TFE3, followed by fluorescently labeled secondary antibodies. For cholesterol staining, the fluorescent dye filipin was used.[8][11] Images were acquired using a high-content imaging system, and the intensity and localization of the fluorescent signals were quantified.[8]

Quantitative PCR (qPCR): To measure the expression of CLEAR network genes, total RNA was extracted from treated and untreated cells, reverse-transcribed into cDNA, and then subjected to qPCR using primers specific for target genes (NPC1, NPC2, GBA, etc.).[8] Gene expression levels were normalized to a housekeeping gene.

Western Blotting: To assess NPC1 protein levels and maturation, as well as HSP70 induction, cell lysates were prepared and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies.[8]

Workflow for In Vitro NPC Fibroblast Study

Pharmacokinetics and Safety

Pharmacokinetics

Preclinical and early clinical studies have established key pharmacokinetic parameters for arimoclomol.

| Parameter | Finding | Reference |

| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[12] | Mengel E, et al. J Inherit Metab Dis. 2021.[12] |

| Plasma Protein Binding | Approximately 10%.[1] | DrugBank Online.[1] |

| Metabolism | Predominantly metabolized through glutathionation, O-glucuronidation, and N-O-oxime cleavage.[1] | DrugBank Online.[1] |

| Elimination Half-life | Approximately 4 hours.[3] | Alzheimer's Drug Discovery Foundation.[3] |

| Excretion | Primarily via urine (77.5%, with 42% as unchanged drug) and feces (12%).[1] | DrugBank Online.[1] |

Preclinical Safety and Toxicology

No LD50 data is readily available in the reviewed literature. Preclinical safety studies have been conducted as part of the drug development program. In healthy male adults, a dose of 744 mg/day resulted in a reversible 19% increase in mean serum creatinine.[1]

Conclusion

The preclinical data for this compound provide a strong rationale for its development in neurodegenerative and lysosomal storage diseases. Its dual mechanism of action, involving the potentiation of the HSF1-mediated heat shock response and the activation of TFEB/TFE3-driven lysosomal biogenesis, addresses key pathological features of these disorders. Efficacy has been demonstrated in relevant in vivo and in vitro models, showing improvements in survival, motor function, and cellular phenotypes. The pharmacokinetic profile, including its ability to cross the blood-brain barrier, further supports its potential as a therapy for central nervous system disorders. These preclinical findings have paved the way for the clinical investigations that are defining the therapeutic role of arimoclomol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Arimoclomol | C14H20ClN3O3 | CID 208924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zevra.com [zevra.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

rac-Arimoclomol Maleic Acid: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Arimoclomol Maleic Acid, hereafter referred to as Arimoclomol, is an experimental therapeutic agent that has garnered significant interest for its potential in treating a range of neurodegenerative diseases, including Niemann-Pick disease type C (NPC), Amyotrophic Lateral Sclerosis (ALS), and Gaucher disease.[1][2] Its primary mechanism of action lies in its ability to act as a co-inducer of the cellular heat shock response.[3] Arimoclomol is understood to prolong the activation of Heat Shock Factor 1 (HSF1), the principal transcription factor responsible for upregulating the expression of heat shock proteins (HSPs), most notably HSP70.[3][4][5] This augmentation of the heat shock response enhances the cell's capacity to manage misfolded proteins, a common pathological hallmark of many neurodegenerative disorders.[1]

These application notes provide detailed protocols for utilizing Arimoclomol in a cell culture setting, with a particular focus on the human neuroblastoma cell line, SH-SY5Y, a widely used model in neurobiology research. The provided methodologies will guide researchers in assessing the cytoprotective and HSP-inducing effects of Arimoclomol.

Mechanism of Action: Amplifying the Heat Shock Response

Under conditions of cellular stress, such as the accumulation of misfolded proteins, HSF1 is released from its inhibitory complex with HSP90. It then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. Arimoclomol is proposed to stabilize the activated HSF1 trimer, prolonging its binding to HSEs and thereby amplifying the production of HSPs like HSP70.[2][5] This enhanced chaperone capacity aids in the refolding of damaged proteins, preventing their aggregation and promoting cellular homeostasis.

Caption: Arimoclomol's mechanism of action.

Data Presentation

Table 1: Recommended Concentration Range of Arimoclomol for In Vitro Studies

| Cell Line | Application | Concentration Range | Incubation Time | Reference |

| SH-SY5Y | Neuroprotection against oxidative stress | 1 µM - 50 µM | 24 - 48 hours | [6][7] |

| SH-SY5Y | HSP70 Induction | 10 µM - 100 µM | 24 - 72 hours | [8] |

| Primary Motor Neurons | Neuroprotection | 1 µM - 10 µM | 48 - 72 hours | [9] |

| Patient Fibroblasts (NPC) | Reduction of cholesterol accumulation | 10 µM - 30 µM | 72 hours | [2] |

Table 2: Summary of Expected Quantitative Outcomes

| Experiment | Cell Line | Treatment Conditions | Expected Outcome |

| Western Blot for HSP70 | SH-SY5Y | 10 µM Arimoclomol for 48h | 1.5 - 3-fold increase in HSP70 expression |

| MTT Cell Viability Assay | SH-SY5Y | Pre-treatment with 5 µM Arimoclomol for 24h, followed by H₂O₂ (100 µM) for 24h | 20-40% increase in cell viability compared to H₂O₂ alone |

| Immunofluorescence for HSF1 | SH-SY5Y | 10 µM Arimoclomol for 6h | Increased nuclear localization of HSF1 |

Experimental Protocols

Protocol 1: Assessment of HSP70 Induction by Western Blot

This protocol details the procedure for quantifying the change in HSP70 protein expression in SH-SY5Y cells following treatment with Arimoclomol.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HSP70

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Prepare a stock solution of Arimoclomol in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Replace the medium in the wells with the Arimoclomol-containing medium or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HSP70 band intensity to the corresponding loading control band intensity.

Caption: Western Blot Workflow.

Protocol 2: Neuroprotection Assay against Oxidative Stress

This protocol describes how to assess the protective effects of Arimoclomol against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells using the MTT assay.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of Arimoclomol (e.g., 1, 5, 10 µM) or a vehicle control for 24 hours.

-

Induction of Oxidative Stress: Remove the Arimoclomol-containing medium and expose the cells to a medium containing a cytotoxic concentration of H₂O₂ (e.g., 100 µM). Include a control group with a medium only.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at room temperature in the dark.

-

-

Data Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells). Compare the viability of cells pre-treated with Arimoclomol to those treated with H₂O₂ alone.

Caption: Neuroprotection Assay Workflow.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound. By following these detailed methodologies, researchers can effectively assess the compound's ability to induce a heat shock response and confer neuroprotection in a cell culture model. The provided data tables and diagrams serve as a valuable reference for experimental design and interpretation of results. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data.

References

- 1. Arimoclomol - Wikipedia [en.wikipedia.org]

- 2. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manipulation of HSP70-SOD1 Expression Modulates SH-SY5Y Differentiation and Susceptibility to Oxidative Stress-Dependent Cell Damage: Involvement in Oxotremorine-M-Mediated Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manipulation of HSP70-SOD1 Expression Modulates SH-SY5Y Differentiation and Susceptibility to Oxidative Stress-Dependent Cell Damage: Involvement in Oxotremorine-M-Mediated Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for rac-Arimoclomol Maleic Acid in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of rac-Arimoclomol Maleic Acid, a co-inducer of the heat shock response, in preclinical research. The information compiled here is intended to guide the design and execution of experimental protocols in relevant animal models of neurodegenerative diseases.

Mechanism of Action

Arimoclomol potentiates the cellular stress response, primarily through the activation of Heat Shock Factor 1 (HSF1). Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with heat shock proteins (HSPs) such as HSP70 and HSP90. In the presence of cellular stress, such as the accumulation of misfolded proteins, these chaperones are sequestered to assist in protein refolding. This releases HSF1, allowing it to trimerize and translocate to the nucleus. Once in the nucleus, the HSF1 trimer binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to the increased transcription of protective HSPs. Arimoclomol is thought to prolong the activation of HSF1, thereby amplifying this protective cellular response.[1][2][3]

In Vivo Dosage and Administration

The following tables summarize reported dosages of this compound used in various in vivo models. It is crucial to note that optimal dosage may vary depending on the specific animal model, strain, age, and the desired therapeutic effect.

Table 1: Dosage in Niemann-Pick Type C (NPC) Mouse Models

| Animal Model | Dosage (mg/kg/day) | Route of Administration | Vehicle | Key Findings |

| Npc1-/- Mouse | 1-30 | Drinking Water | Water | Dose-dependent improvement in gait.[4] |

| Npc1-/- Mouse | 10 | Drinking Water | Water | Efficacious dose identified from dose-range study.[4] |

| NPC1nmf/nmf Mouse | 100 | Not Specified | Not Specified | Reduced total cholesterol in the liver.[5] |

Table 2: Dosage in Amyotrophic Lateral Sclerosis (ALS) Mouse Models

| Animal Model | Dosage (mg/kg/day) | Route of Administration | Vehicle | Treatment Initiation | Key Findings |

| SOD1G93A Mouse | 20 | Not Specified | Not Specified | 75 days of age (early symptomatic) | Improved muscle function and increased lifespan.[6][7][8] |

| SOD1G93A Mouse | 20 | Not Specified | Not Specified | 90 days of age (late symptomatic) | Improved muscle function, no significant effect on lifespan.[6][7][8] |

Experimental Protocols

Vehicle Preparation

For oral administration, this compound can be dissolved in sterile water. If administering via drinking water, the appropriate concentration should be calculated based on the average daily water consumption of the animals to achieve the target mg/kg/day dose. For oral gavage, the compound should be dissolved in a suitable vehicle such as water or saline. The pH of the formulation should be maintained between 5 and 9 if possible to minimize potential administration-related adverse effects.[9]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for conducting in vivo efficacy studies with Arimoclomol.

Protocol for Administration in SOD1G93A Mice

This protocol is a generalized example based on published studies.[6][7][8]

-

Animal Model: Transgenic mice expressing the human SOD1G93A mutation.

-

Housing and Husbandry: House animals in accordance with institutional guidelines, providing ad libitum access to food and water.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg/day Arimoclomol).

-

Treatment Initiation: Begin treatment at a presymptomatic, early symptomatic (e.g., 75 days of age), or late symptomatic (e.g., 90 days of age) stage.

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in sterile water.

-

Administer the appropriate dose daily via oral gavage. The volume should be adjusted based on the animal's body weight.

-

The vehicle control group should receive an equivalent volume of water.

-

-

Monitoring and Endpoints:

-

Monitor body weight and general health status regularly.

-

Assess motor function using standardized tests (e.g., rotarod, grip strength) at regular intervals.

-

Define disease onset and endpoint criteria (e.g., loss of righting reflex).

-

Record survival data.

-

-

Tissue Collection and Analysis:

-

At the study endpoint, perfuse animals and collect relevant tissues (e.g., spinal cord, brain).

-

Perform histological analysis to quantify motor neuron survival.

-

Conduct biochemical assays to measure levels of HSP70 and ubiquitin-positive protein aggregates.

-

Important Considerations

-

Formulation Stability: Ensure the stability of the Arimoclomol formulation throughout the study period.

-

Animal Welfare: All animal experiments should be conducted in accordance with the ARRIVE guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[10]

-

Blinding: To minimize bias, treatment allocation and outcome assessments should be performed in a blinded manner where possible.

-

Statistical Power: Ensure that group sizes are adequately powered to detect statistically significant differences.

By following these guidelines and protocols, researchers can effectively utilize this compound in their in vivo studies to investigate its therapeutic potential in various disease models.

References

- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 2. researchgate.net [researchgate.net]

- 3. What are HSF1 activators and how do they work? [synapse.patsnap.com]

- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cn.aminer.org [cn.aminer.org]

- 9. researchgate.net [researchgate.net]

- 10. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for rac-Arimoclomol Maleic Acid Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of rac-Arimoclomol Maleic Acid (hereafter referred to as Arimoclomol) in preclinical animal models of neurodegenerative diseases. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this heat shock protein co-inducer.

Introduction

Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has demonstrated neuroprotective properties in various animal models of neurodegenerative disorders.[1] Its primary mechanism of action involves the potentiation of the heat shock response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master regulator of stress-inducible HSPs such as HSP70.[1][2] This leads to enhanced protein folding capacity, reduction of protein aggregation, and improved lysosomal function, which are critical pathological features in many neurodegenerative diseases.[2][3] Arimoclomol has been investigated in animal models of Amyotrophic Lateral Sclerosis (ALS), Inclusion Body Myositis (IBM), and Niemann-Pick disease type C (NPC).[1][4][5]

Mechanism of Action Signaling Pathway

Arimoclomol does not directly induce HSPs but rather amplifies an existing stress response.[4] It is thought to stabilize the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to a sustained transcriptional response.[1] In the context of lysosomal storage disorders like NPC, arimoclomol has also been shown to increase the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which results in the upregulation of genes involved in lysosomal biogenesis and function.[6]

References

Application Notes and Protocols for rac-Arimoclomol Maleic Acid in HSP70 Induction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Arimoclomol Maleic Acid is a well-characterized heat shock protein (HSP) amplifier, functioning as a co-inducer of the cellular heat shock response.[1][2][3] Unlike direct stressors, arimoclomol amplifies the existing stress response, primarily by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[4][5] This leads to an increased expression of cytoprotective chaperones, most notably Heat Shock Protein 70 (HSP70).[1][3] This unique mechanism of action makes arimoclomol a valuable tool for studying the therapeutic potential of the heat shock response in various disease models, particularly those associated with protein misfolding and aggregation, such as neurodegenerative diseases.[6][7]

These application notes provide detailed protocols for utilizing this compound to induce and quantify HSP70 expression in in vitro cell culture systems.

Mechanism of Action: Amplifying the Heat Shock Response

Under conditions of cellular stress (e.g., protein misfolding, oxidative stress), HSF1 is released from its inhibitory complex with HSP90. It then trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[8] Arimoclomol is understood to potentiate this process by stabilizing the activated HSF1 trimer, leading to a sustained transcriptional response and a more robust induction of HSP70.[3]

Experimental Protocols

The following protocols provide a framework for conducting HSP70 induction assays using this compound. It is recommended to optimize conditions for specific cell lines and experimental goals.

Experimental Workflow Overview

Cell Culture and Treatment

Materials:

-

Cell line of interest (e.g., SK-N-SH neuroblastoma cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO or water)

-

Vehicle control (DMSO or water)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Seed cells into appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for ELISA) at a density that will allow for ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Preparation of Arimoclomol Working Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in sterile DMSO). From the stock solution, prepare working concentrations in complete culture medium. A typical starting concentration range for in vitro studies is 1-10 µM.

-

Treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired time period. For time-course experiments, a range of 6 to 48 hours is recommended. For dose-response experiments, a 24-hour incubation is a common starting point.

Cell Lysis and Protein Quantification

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit or similar

Procedure:

-

Cell Harvest: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay or another suitable method.

HSP70 Detection by Western Blot

Materials:

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HSP70

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSP70 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using a suitable imaging system.

-

Analysis: Quantify the band intensities and normalize the HSP70 signal to the loading control.

HSP70 Quantification by ELISA

Materials:

-

HSP70 ELISA kit (follow the manufacturer’s instructions)

-

Cell lysates (prepared as described above)

-

Microplate reader

Procedure:

-

Sample Preparation: Dilute the cell lysates to fall within the detection range of the ELISA kit.

-

ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection and substrate solutions.

-